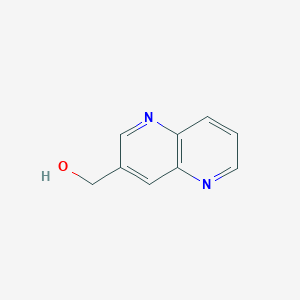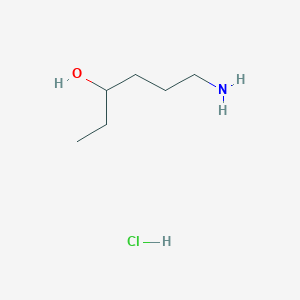![molecular formula C8H20N2O2 B1443223 2-(2-{[2-(Dimetilamino)etil]amino}etoxi)etan-1-ol CAS No. 1250107-85-7](/img/structure/B1443223.png)
2-(2-{[2-(Dimetilamino)etil]amino}etoxi)etan-1-ol
Descripción general
Descripción
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C8H20N2O2. It is a clear, colorless to pale yellow liquid that is soluble in water and organic solvents. This compound is known for its use in various industrial and scientific applications, particularly in the synthesis of other chemical compounds and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the preparation of bioconjugates and as a linker in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mecanismo De Acción
Target of Action
Like other organic amines, it acts as a weak base .
Mode of Action
As a weak base, it may interact with acidic components in biological systems, potentially influencing pH-dependent processes .
Pharmacokinetics
Its water solubility is 1000g/L at 20℃ , which could potentially influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic profile.
Result of Action
As a weak base, it may influence pH-dependent cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol. Its stability is noted under inert atmosphere and room temperature conditions . It is also combustible and incompatible with strong oxidizing agents, acids, and isocyanates .
Análisis Bioquímico
Biochemical Properties
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol plays a significant role in biochemical reactions due to its weakly basic nature. It interacts with various enzymes and proteins, acting as a catalyst in certain reactions. For instance, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . The compound’s tertiary amine group allows it to form hydrogen bonds with biomolecules, facilitating enzyme-substrate interactions and enhancing reaction rates.
Cellular Effects
The effects of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a weak base allows it to modulate the pH within cellular compartments, affecting enzyme activity and metabolic processes . Additionally, it has been observed to interact with cell membranes, altering their permeability and impacting nutrient and ion transport.
Molecular Mechanism
At the molecular level, 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol exerts its effects through various binding interactions with biomolecules. Its tertiary amine group can form hydrogen bonds and ionic interactions with enzymes, leading to enzyme activation or inhibition. The compound also affects gene expression by modulating transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents or acids . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol in animal models vary with dosage. At low doses, the compound has minimal toxic effects and can enhance certain metabolic processes. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity.
Metabolic Pathways
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites. Its interactions with cofactors and other biomolecules can lead to changes in metabolic pathways, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as its ability to form hydrogen bonds and its solubility in different solvents.
Subcellular Localization
The subcellular localization of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . The compound’s localization can also impact its stability and function, influencing its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 2-(dimethylamino)ethanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The reaction proceeds as follows:
(CH3)2NCH2CH2OH+CH2CH2O→(CH3)2NCH2CH2OCH2CH2OH
Industrial Production Methods
In an industrial setting, the production of 2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines or ethers.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: A similar compound with one less ethoxy group.
2-(2-Aminoethoxy)ethanol: A compound with an amino group instead of a dimethylamino group.
Uniqueness
2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol is unique due to its dual functional groups (dimethylamino and ethoxy), which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications.
Propiedades
IUPAC Name |
2-[2-[2-(dimethylamino)ethylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)5-3-9-4-7-12-8-6-11/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBTTMAWYSVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250107-85-7 | |
| Record name | 2-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)


![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)


![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)






